An In-depth Technical Guide to the Core Basic Properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
An In-depth Technical Guide to the Core Basic Properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental basic properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from its constituent moieties—the pyrimidin-4-ol core and the tetrahydropyran substituent—to provide a robust predictive overview. Key topics covered include its structural features with a significant focus on tautomerism, predicted physicochemical properties, potential synthetic strategies, and its relevance in drug discovery. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in the design and execution of studies involving this and structurally related compounds.
Introduction: A Molecule of Two Halves
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a bifunctional molecule that marries the biologically significant pyrimidin-4-ol scaffold with the synthetically versatile tetrahydropyran (THP) ring system. The pyrimidine core is a cornerstone of numerous bioactive compounds, including nucleobases like uracil and thymine, and a wide array of therapeutic agents with activities such as antiviral and antitumor effects.[1] The THP moiety is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability, and to serve as a synthetic handle for further chemical modification.[2][3]
The strategic combination of these two fragments suggests a molecule with potential for nuanced biological interactions and favorable drug-like properties. This guide will deconstruct the anticipated basic properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, with a particular emphasis on the causal relationships between its structure and expected chemical behavior.
Structural and Physicochemical Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, these are largely influenced by the interplay between the aromaticity of the pyrimidine ring and the conformational flexibility of the tetrahydropyran substituent.
Tautomerism: The Pyrimidin-4-ol/Pyrimidin-4(3H)-one Equilibrium
A critical and defining characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 4(3H)-pyrimidinone form.[1][4][5] This is a form of keto-enol tautomerism where the "enol" (pyrimidin-4-ol) and "keto" (pyrimidin-4-one) forms coexist.
Caption: Tautomeric equilibrium of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol.
For most 4-hydroxypyrimidines, the equilibrium lies significantly in favor of the pyrimidin-4-one tautomer, both in the solid state and in solution.[4][5] This preference is driven by the stability gained through intermolecular hydrogen bonding in the pyrimidinone form.[4] The presence of a polar solvent can also influence this equilibrium.[6] It is therefore highly probable that 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol will predominantly exist as its pyrimidinone tautomer under standard laboratory and physiological conditions.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~194.21 g/mol | Calculated from the molecular formula C9H12N2O2. |
| pKa | Acidic pKa ~8-9, Basic pKa ~2-3 | The acidic pKa is attributed to the N-H proton in the pyrimidinone tautomer. The basic pKa is associated with the protonation of the pyrimidine ring nitrogens. |
| Solubility | Moderately soluble in water and polar organic solvents. | The presence of the hydroxyl group, the pyran oxygen, and the amide-like functionality in the pyrimidinone form should allow for hydrogen bonding with water. Solubility is expected to be enhanced in polar aprotic solvents like DMSO. |
| LogP | Low to moderate | The combination of the polar pyrimidinone ring and the relatively polar tetrahydropyran moiety suggests a compound that is not overly lipophilic. |
Conformational Analysis of the Tetrahydropyran Ring
The tetrahydropyran ring will adopt a chair conformation to minimize steric strain. The substituent at the 4-position can exist in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions.
Synthesis and Characterization
A plausible synthetic route to 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol would likely involve the construction of the pyrimidine ring through a condensation reaction.
Proposed Synthetic Pathway
A potential synthesis could start from a β-ketoester bearing the tetrahydropyran moiety. This intermediate could then be condensed with a suitable nitrogen-containing species, such as urea or thiourea, to form the pyrimidine ring.
Caption: A potential high-level synthetic workflow.
Experimental Protocol: Characterization
Once synthesized, a rigorous characterization protocol is essential to confirm the structure and purity of the compound.
Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: To determine the proton environment. Key signals would include those for the pyrimidine ring protons, the protons on the tetrahydropyran ring, and the N-H proton of the pyrimidinone tautomer.
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¹³C NMR: To identify all unique carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
Step 2: Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Step 3: Purity Analysis
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase column with a water/acetonitrile or water/methanol gradient is a common starting point.
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Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Relevance in Drug Discovery and Medicinal Chemistry
The structural motifs present in 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol are prevalent in modern drug discovery.
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Scaffold for Library Synthesis: The pyrimidinone core provides a rigid scaffold with multiple points for diversification. The tetrahydropyran moiety can be further functionalized to explore structure-activity relationships.
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Potential as a Kinase Inhibitor: The pyrimidine ring is a well-known "hinge-binding" motif in many kinase inhibitors.
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CNS Penetration: The inclusion of the tetrahydropyran ring may improve physicochemical properties, potentially enabling blood-brain barrier penetration. For example, a pyrazolopyrimidinone derivative containing a THP moiety, PF-04447943, was developed as a brain-penetrant PDE9A inhibitor.[7]
Conclusion
6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a molecule with significant potential in the field of medicinal chemistry. Its basic properties are dominated by the tautomeric equilibrium of the pyrimidin-4-ol core, which favors the pyrimidin-4-one form. This, combined with the influence of the tetrahydropyran substituent on solubility and conformation, creates a unique chemical entity. While direct experimental data is limited, this guide provides a robust, evidence-based framework for understanding and utilizing this compound in research and development. The proposed synthetic and analytical methodologies offer a clear path forward for its practical investigation.
References
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ResearchGate. (2015, December 29). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? Retrieved from ResearchGate. [Link]
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ACS Publications. (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. [Link]
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ResearchGate. Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer for compound 1. Retrieved from ResearchGate. [Link]
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Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Retrieved from Cheméo. [Link]
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PubMed. (2012, November 8). 1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Retrieved from PubMed. [Link]
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PubChem. Tetrahydro-4H-pyran-4-ol. Retrieved from PubChem. [Link]
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